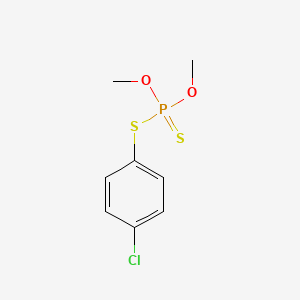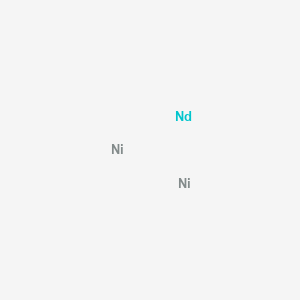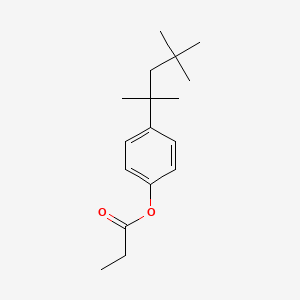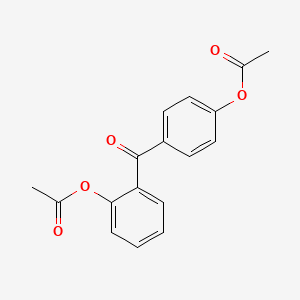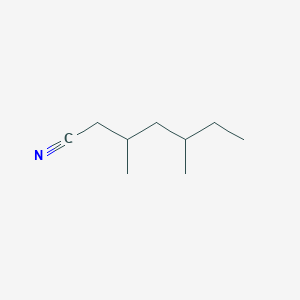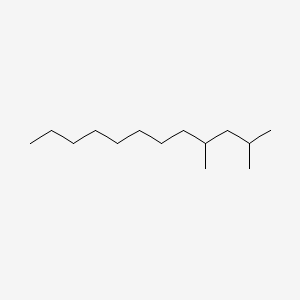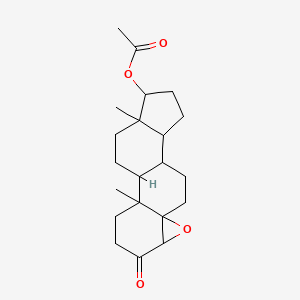
3-Oxo-4,5-epoxyandrostan-17-yl acetate
Overview
Description
3-Oxo-4,5-epoxyandrostan-17-yl acetate is a chemical compound with the molecular formula C21H30O4 It is a derivative of androstane, a steroid structure, and features an epoxy group at the 4,5 position and an acetate group at the 17 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4,5-epoxyandrostan-17-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. One common method involves the oxidation of the steroid to introduce the 3-oxo group, followed by epoxidation to form the 4,5-epoxy group. The final step involves acetylation at the 17 position to yield the desired compound. Specific reagents and conditions may vary, but common oxidizing agents include potassium permanganate or chromium trioxide, while epoxidation can be achieved using peracids such as m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4,5-epoxyandrostan-17-yl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid backbone.
Reduction: Reduction reactions can target the 3-oxo group, converting it to a hydroxyl group.
Substitution: The acetate group at the 17 position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alcohols in the presence of acid catalysts.
Major Products
Oxidation: Formation of dihydroxy derivatives.
Reduction: Formation of 3-hydroxy-4,5-epoxyandrostan-17-yl acetate.
Substitution: Formation of various ester derivatives depending on the substituent introduced.
Scientific Research Applications
3-Oxo-4,5-epoxyandrostan-17-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of steroid-based pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Oxo-4,5-epoxyandrostan-17-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The acetate group may also influence the compound’s solubility and cellular uptake, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-4-aza-5-alpha-androstane-17-carboxylic acid: Another steroid derivative with a similar backbone but different functional groups.
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid: Similar structure with a carboxylic acid group at the 17 position.
Uniqueness
3-Oxo-4,5-epoxyandrostan-17-yl acetate is unique due to the presence of both an epoxy group and an acetate group, which confer distinct chemical reactivity and biological activity compared to other steroid derivatives. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(2,16-dimethyl-5-oxo-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-15-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(22)24-17-5-4-14-13-6-11-21-18(25-21)16(23)8-10-20(21,3)15(13)7-9-19(14,17)2/h13-15,17-18H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCXCQZLHLJONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(CCC(=O)C4O5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964521 | |
| Record name | 3-Oxo-4,5-epoxyandrostan-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5012-85-1 | |
| Record name | NSC118774 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxo-4,5-epoxyandrostan-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


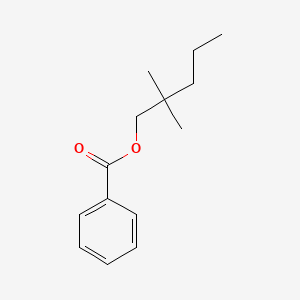
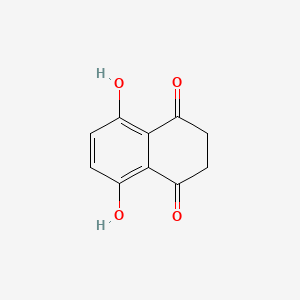
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
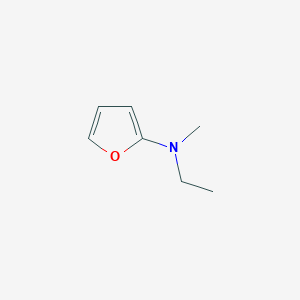
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)
